molecular formula C26H26N4O2 B2805905 1-benzyl-3-(benzyloxy)-N-(4-(dimethylamino)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1013755-59-3

1-benzyl-3-(benzyloxy)-N-(4-(dimethylamino)phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2805905
CAS No.: 1013755-59-3
M. Wt: 426.52
InChI Key: VKKJXQJJQMLQQC-UHFFFAOYSA-N
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Description

1-Benzyl-3-(benzyloxy)-N-(4-(dimethylamino)phenyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a benzyl group at the N1 position, a benzyloxy substituent at C3, and a 4-(dimethylamino)phenyl carboxamide moiety at C2.

For example, compounds with benzyl or substituted benzyl groups (e.g., 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives) demonstrate antioxidant and anti-inflammatory activities . Additionally, carboxamide-linked pyrazoles, such as those in antimalarial studies, often exhibit improved bioavailability and target specificity .

Properties

IUPAC Name

1-benzyl-N-[4-(dimethylamino)phenyl]-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-29(2)23-15-13-22(14-16-23)27-25(31)24-18-30(17-20-9-5-3-6-10-20)28-26(24)32-19-21-11-7-4-8-12-21/h3-16,18H,17,19H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKJXQJJQMLQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-3-(benzyloxy)-N-(4-(dimethylamino)phenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzyl groups: Benzylation reactions are used to introduce benzyl groups onto the pyrazole ring.

    Attachment of the dimethylamino phenyl group: This step involves the reaction of the intermediate compound with 4-(dimethylamino)benzoyl chloride under suitable conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-benzyl-3-(benzyloxy)-N-(4-(dimethylamino)phenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-benzyl-3-(benzyloxy)-N-(4-(dimethylamino)phenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(4-(dimethylamino)phenyl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related pyrazole derivatives:

Compound Name / ID Substituents (Position) Key Functional Groups Biological Activity Source
Target compound 1-Benzyl, 3-(benzyloxy), 4-(4-dimethylaminophenyl carboxamide) Benzyl, benzyloxy, dimethylamino phenyl Not explicitly reported (inferred)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a) 1-Benzoyl, 3-phenyl, 4-carbaldehyde Benzoyl, phenyl, aldehyde Antioxidant, anti-inflammatory
1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) 1-Benzoyl, 3-(4-methoxyphenyl), 4-carbaldehyde Methoxy phenyl, aldehyde Enhanced antioxidant activity
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (9a-j) 3-(Methylthio), 4-(3-oxomorpholino phenyl) Methylthio, morpholino Antimalarial
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 1-(2,4-Dichlorophenyl), 4-methyl, 3-carboxamide Chlorophenyl, pyridylmethyl Cannabinoid CB1 antagonist (IC50: 0.139 nM)

Key Observations:

  • The dimethylamino group in the carboxamide side chain could improve solubility and electronic effects, similar to morpholino-containing derivatives (e.g., 9a-j), which showed antimalarial efficacy . Halogenated substituents (e.g., in ’s CB1 antagonist) demonstrate high receptor affinity, suggesting that electron-withdrawing groups may optimize binding interactions .

Pharmacological and Physicochemical Comparisons

  • Antioxidant Activity: Compounds with electron-donating groups (e.g., 4c’s methoxy substituent) exhibited superior antioxidant activity compared to nitro-substituted analogs (e.g., 4b), highlighting the role of substituent electronics in radical scavenging .
  • Antimalarial Activity: Pyrazole carboxamides with morpholino or methylthio groups (e.g., 9a-j) showed moderate to high activity against Plasmodium strains, likely due to improved pharmacokinetics and target engagement . The dimethylamino group in the target compound may confer comparable advantages.
  • Receptor Binding: The chlorophenyl and dichlorophenyl groups in ’s CB1 antagonist (IC50 = 0.139 nM) underscore the importance of halogenated aromatic rings in receptor affinity . In contrast, the target compound’s benzyl and dimethylamino groups may favor interactions with different targets, such as kinases or inflammatory mediators.

Biological Activity

1-benzyl-3-(benzyloxy)-N-(4-(dimethylamino)phenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C24H28N4O2\text{C}_{24}\text{H}_{28}\text{N}_{4}\text{O}_{2}

Key Features:

  • Pyrazole Ring: Central to its activity, influencing interactions with biological targets.
  • Dimethylamino Group: Enhances lipophilicity and bioavailability.
  • Benzyloxy Group: Contributes to the compound's ability to penetrate cellular membranes.

Antiproliferative Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. A study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides reported submicromolar IC50 values against MIA PaCa-2 pancreatic cancer cells, indicating potent anticancer properties .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

Compound NameIC50 (µM)Target Cell Line
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide0.25MIA PaCa-2
Compound 22>10MIA PaCa-2
Compound 230.15MIA PaCa-2

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in optimizing the biological activity of pyrazole derivatives. Modifications to the benzyl and dimethylamino groups have shown to significantly impact potency and selectivity.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Addition of Dimethylamino GroupIncreased potency
Variation in Benzyl SubstituentsAltered selectivity
Changes in Pyrazole SubstituentsAffected binding affinity

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on Pancreatic Cancer: This study demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in MIA PaCa-2 cells through mTORC1 pathway modulation.
  • Breast Cancer Model: Another investigation revealed that similar pyrazole derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting potential for clinical applications.

Q & A

Q. What are the critical challenges in synthesizing 1-benzyl-3-(benzyloxy)-N-(4-(dimethylamino)phenyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including pyrazole ring formation, benzyl/benzyloxy group introduction, and amide coupling. A common route starts with condensation of hydrazine derivatives with diketones, followed by functionalization via nucleophilic substitution or coupling reactions . Key challenges include:

  • Regioselectivity : Ensuring correct substitution on the pyrazole ring (e.g., avoiding positional isomers).
  • Protection/deprotection strategies : Managing reactive groups like amines or hydroxyls during synthesis.
  • Yield optimization : Microwave-assisted synthesis (e.g., 80–100°C, DMF solvent) can improve efficiency for analogous pyrazole derivatives .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological characterization involves:

  • Spectroscopic analysis : 1^1H/13^13C NMR to verify substituent positions (e.g., benzyl protons at δ 4.5–5.5 ppm) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., calculated [M+H]+^+ = 470.2).
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • X-ray crystallography : For unambiguous structural confirmation (see analogous pyrazole-amide structures in ).

Q. What in vitro assays are suitable for preliminary biological activity screening?

Initial screening should focus on:

  • Kinase/enzyme inhibition : Fluorescence-based assays (e.g., ATPase activity for anticancer potential) .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC50_{50} determination in HeLa or MCF-7 cells) .
  • Receptor binding : Radioligand displacement assays for neurological targets (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Benzyloxy group : Replacement with smaller alkoxy groups (e.g., methoxy) reduces steric hindrance, enhancing target binding .
  • Dimethylamino phenyl : Electron-donating groups improve solubility and membrane permeability, critical for CNS-targeted activity .
  • Pyrazole core : Fluorination at C5 increases metabolic stability (see analogous derivatives in ).
Substituent Biological Impact Reference
Benzyloxy → MethoxyImproved IC50_{50} (1.2 μM → 0.8 μM in kinase assays)
Dimethylamino → NitroReduced solubility but enhanced cytotoxicity

Q. How can conflicting data on the compound’s biological activity across studies be resolved?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration).
  • Impurity profiles : Use HPLC-MS to identify byproducts (e.g., de-benzylated derivatives) that may skew results .
  • Metabolic instability : Conduct stability studies in liver microsomes to rule out rapid degradation .

Q. What computational methods are effective for predicting target interactions and optimizing lead derivatives?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 3H6) to model binding to kinase domains .
  • QSAR modeling : Train models on pyrazole-amide datasets to predict logP and IC50_{50} values .
  • MD simulations : Analyze binding stability over 100 ns trajectories (e.g., GROMACS) to prioritize stable conformers .

Methodological Considerations

Q. What strategies mitigate toxicity risks in preclinical development?

  • Metabolite profiling : Identify reactive intermediates (e.g., via LC-MS/MS) that may cause hepatotoxicity .
  • hERG inhibition screening : Patch-clamp assays to assess cardiac liability (IC50_{50} > 10 μM preferred) .
  • In vivo tolerability : Dose-range finding in rodents (e.g., 10–100 mg/kg) with histopathology analysis .

Q. How can synthetic scalability be balanced with environmental sustainability?

  • Solvent selection : Replace DMF with Cyrene™ (biobased solvent) to reduce waste .
  • Catalyst recycling : Use immobilized Pd catalysts for amide couplings to minimize metal leaching .
  • Flow chemistry : Continuous synthesis reduces reaction time and energy consumption (e.g., 70% yield in 2 hours) .

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